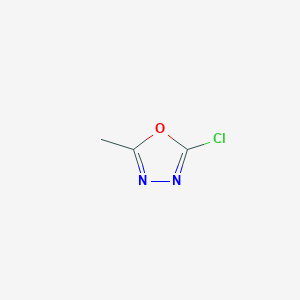

2-Chloro-5-methyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c1-2-5-6-3(4)7-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUWBIXKUYNECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98321-75-6 | |

| Record name | 2-chloro-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Methyl 1,3,4 Oxadiazole and Its Functionalized Analogs

Established Principles of 1,3,4-Oxadiazole (B1194373) Ring Cyclization

The construction of the 1,3,4-oxadiazole ring is a well-established field, with several reliable methods at the disposal of synthetic chemists. These methodologies can be broadly categorized into cyclization reactions of linear precursors, multicomponent strategies, and rearrangements of other heterocyclic systems.

Cyclodehydration Reactions of Acylhydrazides and Diacylhydrazines

One of the most traditional and widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govbiointerfaceresearch.com This reaction involves the intramolecular condensation and elimination of a water molecule from the diacylhydrazine precursor, driven by a variety of dehydrating agents. biointerfaceresearch.comotterbein.edu The choice of reagent can influence reaction conditions, yields, and substrate scope.

Common dehydrating agents include strong acids, phosphorus-based reagents, and other specialized compounds. biointerfaceresearch.commdpi.comnih.gov The reaction mechanism generally involves the activation of one of the carbonyl oxygen atoms by the dehydrating agent, followed by nucleophilic attack from the adjacent amide nitrogen, leading to a cyclic intermediate that subsequently loses water to form the aromatic oxadiazole ring. otterbein.edu

Some of the most frequently used dehydrating agents are summarized in the table below.

| Dehydrating Agent | Typical Conditions | Reference(s) |

| Phosphorus Oxychloride (POCl₃) | Reflux | nih.gov |

| Thionyl Chloride (SOCl₂) | Reflux | biointerfaceresearch.comnih.gov |

| Polyphosphoric Acid (PPA) | High Temperature | biointerfaceresearch.commdpi.com |

| Trifluoromethanesulfonic Anhydride (B1165640) | Dichloromethane, Pyridine | mdpi.com |

| Burgess Reagent | Microwave, THF | jchemrev.comjchemrev.com |

| Hexamethyldisilazane (HMDS) | Catalytic TBAF | biointerfaceresearch.com |

Multicomponent Reaction Strategies for Oxadiazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. researchgate.netnih.gov Several MCRs have been developed for the synthesis of 1,3,4-oxadiazole derivatives.

A notable example is the one-pot, three-component reaction of a carboxylic acid, an aldehyde, and N-isocyaniminotriphenylphosphorane, which yields 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions. goums.ac.ir Another strategy involves the Ugi-tetrazole reaction followed by a Huisgen rearrangement; an amine, an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) react to form a tetrazole intermediate, which is then acylated and rearranged to the corresponding 1,3,4-oxadiazole. acs.org These methods bypass the need to isolate intermediates such as acylhydrazides, streamlining the synthetic process. jchemrev.comgoums.ac.ir

Rearrangement and Derivatization Pathways from Precursors (e.g., Tetrazoles, Schiff Bases)

The 1,3,4-oxadiazole ring can also be formed through the chemical transformation of other pre-existing heterocyclic or acyclic structures.

From Tetrazoles: A powerful method for creating 2,5-disubstituted 1,3,4-oxadiazoles is the Huisgen reaction, which involves the acylative rearrangement of 5-substituted tetrazoles. acs.org In this reaction, a 5-substituted-1H-tetrazole is treated with an acylating agent, such as an acid chloride or anhydride. nih.govnih.gov The tetrazole is N-acylated, forming an unstable intermediate that undergoes thermal or catalyzed ring-opening with the extrusion of molecular nitrogen. nih.govnih.gov The resulting N-acyl nitrilimine intermediate rapidly cyclizes to afford the stable 1,3,4-oxadiazole ring. nih.gov This method is particularly useful for synthesizing unsymmetrically substituted oxadiazoles (B1248032). organic-chemistry.org

From Schiff Bases (Acylhydrazones): The oxidative cyclization of N-acylhydrazones (Schiff bases formed from the condensation of acylhydrazides and aldehydes) is another cornerstone of 1,3,4-oxadiazole synthesis. nih.govbiointerfaceresearch.com This transformation involves the intramolecular cyclization of the acylhydrazone, accompanied by the formal loss of two protons and two electrons, facilitated by an oxidizing agent. A wide array of oxidants have been successfully employed, including:

Iodine: Often used in the presence of a base like potassium carbonate, it provides a practical and metal-free approach. organic-chemistry.org

Chloramine-T: Effective for oxidative cyclization, sometimes under microwave irradiation. nih.govjchemrev.com

Copper(II) salts: Catalytic amounts of Cu(OTf)₂ can facilitate the cyclization via an imine C-H functionalization pathway. jchemrev.comorganic-chemistry.org

Hypervalent Iodine Reagents: Compounds like Dess-Martin periodinane (DMP) can effect the cyclization under mild conditions. otterbein.edu

Specific Synthesis Pathways for 2-Chloro-5-methyl-1,3,4-oxadiazole

The synthesis of a specifically substituted heterocycle like this compound can be approached by either incorporating the required functionalities into the precursors before cyclization or by functionalizing the pre-formed heterocyclic core.

Synthesis of Key Intermediates Bearing Chloro and Methyl Functionalities

A logical approach to the target molecule is to construct the 1,3,4-oxadiazole ring from precursors that already contain the methyl group and a precursor to the chloro group.

One key intermediate is 1-acetyl-2-chloroacetylhydrazine . This N,N'-diacylhydrazine can be hypothetically synthesized by reacting acetohydrazide with chloroacetyl chloride in an appropriate solvent and base. The acetohydrazide provides the precursor for the 5-methyl substituent, while the chloroacetyl moiety provides the precursor for the 2-chloro substituent.

Another crucial intermediate for an alternative route is 5-methyl-1,3,4-oxadiazole-2-thiol (B1301287) . This compound can be readily prepared via the well-established reaction of an acylhydrazide (acetohydrazide) with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, followed by acidification. nih.govnih.govjchemrev.com This provides a stable, pre-formed oxadiazole ring that can be further functionalized.

A third potential intermediate is 5-methyl-1,3,4-oxadiazol-2-ol . This can be prepared by reacting acetohydrazide with phosgene (B1210022) or a phosgene equivalent like triphosgene. The resulting compound exists in tautomeric equilibrium with its oxo form.

Direct Functionalization and Halogenation Approaches to the Oxadiazole Core

With the appropriate intermediates in hand, the final step involves cyclization or direct functionalization to install the chloro group at the C2 position.

Route A: Cyclodehydration of 1-acetyl-2-chloroacetylhydrazine The intermediate 1-acetyl-2-chloroacetylhydrazine could undergo cyclodehydration using a standard reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govnih.gov The intramolecular cyclization would directly yield 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole. Correction: This route would yield 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, not the target this compound. A different precursor is needed for the direct formation of the 2-chloro derivative. A more appropriate precursor for cyclization would be derived from the reaction of acetohydrazide with a reagent like cyanogen (B1215507) chloride or trichloroacetonitrile, though this is less conventional.

Route B: Chlorination of 5-methyl-1,3,4-oxadiazol-2-ol A more classical and reliable approach involves the chlorination of the 5-methyl-1,3,4-oxadiazol-2-ol intermediate. Heterocyclic "ols" or "ones" are frequently converted to their corresponding chloro derivatives using reagents like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, or thionyl chloride (SOCl₂). This reaction is a standard method for activating heterocyclic rings for subsequent nucleophilic substitution.

Route C: Conversion of 5-methyl-1,3,4-oxadiazole-2-thiol The thiol group of 5-methyl-1,3,4-oxadiazole-2-thiol can be converted to a chloro group. This typically requires an oxidative chlorination process. Reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in an appropriate solvent system can effect this transformation, likely proceeding through a sulfenyl chloride intermediate.

The table below summarizes plausible synthetic routes to the target compound.

| Route | Key Intermediate | Key Transformation | Reagents | Reference Principle |

| B | 5-methyl-1,3,4-oxadiazol-2-ol | Dehydrative Chlorination | POCl₃ or SOCl₂ | nih.gov |

| C | 5-methyl-1,3,4-oxadiazole-2-thiol | Oxidative Chlorination | SO₂Cl₂ or Cl₂ | nih.govjchemrev.com |

These pathways represent robust and well-precedented strategies in heterocyclic chemistry for achieving the synthesis of halo-substituted 1,3,4-oxadiazoles like this compound.

Chemo- and Regioselective Considerations in Chlorination and Methylation

The construction of this compound requires the specific placement of a chlorine atom and a methyl group at the C2 and C5 positions of the 1,3,4-oxadiazole ring, respectively. The primary strategy to achieve this regioselectivity does not typically involve the direct chlorination or methylation of a pre-formed 1,3,4-oxadiazole core. Instead, the regiochemistry is controlled by the selection of appropriate starting materials that already contain the methyl group, followed by a cyclization reaction that introduces the chloro group.

A prevalent synthetic route begins with acetohydrazide (an acylhydrazide bearing a methyl group). This precursor is then reacted with a reagent that serves as both a cyclizing and chlorinating agent. Phosphoryl chloride (POCl₃) is a classic example of such a reagent. In this process, the acetohydrazide undergoes cyclodehydration to form the oxadiazole ring, with the chlorine atom from POCl₃ being incorporated at the C2 position. This approach inherently ensures the desired 2,5-disubstitution pattern.

Recent studies on the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles have further highlighted methods that control regioselectivity through the careful design of reaction pathways. For instance, acid-catalyzed cyclization reactions of precursors like alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides proceed through a regioselective process to yield the desired substituted oxadiazoles. organic-chemistry.orgacs.orgacs.orgnih.gov The reaction mechanism involves a catalytic cycle initiated by protonation, followed by a nucleophilic attack from the acyl hydrazide, leading to intermediates that cyclize in a controlled manner. acs.org

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is paramount for the efficient and high-yield synthesis of this compound. This involves a careful evaluation of reagents, solvents, temperature, and the application of modern synthetic technologies.

Evaluation of Dehydrating Agents and Cyclization Reagents (e.g., Phosphoryl Chloride, Silicon Compounds, Amide Compounds)

The cyclodehydration of 1,2-diacylhydrazine precursors is a cornerstone of 1,3,4-oxadiazole synthesis, and the choice of the dehydrating agent is critical. A wide array of reagents has been investigated to facilitate this transformation.

Phosphorus-Based Reagents: Phosphoryl chloride (POCl₃) is one of the most commonly employed reagents for the synthesis of 2-chloro-substituted 1,3,4-oxadiazoles, as it serves the dual purpose of cyclization and chlorination. nih.gov Other phosphorus compounds like phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA) are also effective dehydrating agents for forming the oxadiazole ring from diacylhydrazines. nih.govmdpi.com

Sulfur-Based Reagents: Thionyl chloride (SOCl₂) is another powerful dehydrating agent used for this cyclization. nih.govnih.gov More recently, p-toluenesulfonyl chloride (TsCl) has been used effectively for the cyclodehydration of diacylhydrazine intermediates to afford 2,5-disubstituted-1,3,4-oxadiazoles in good yields. researchgate.net

Amide-Based Coupling Reagents and Other Systems: Modern peptide coupling reagents have found utility in oxadiazole synthesis. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and uronium salts such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have been successfully used. nih.govluxembourg-bio.com TBTU, in particular, has been shown to be a highly efficient coupling reagent for the desulfurization-cyclization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles, outperforming other reagents like DIC and DCC. luxembourg-bio.com The Burgess reagent, a sulfamate-based cyclodehydrating agent, also represents a mild and effective option. nih.gov

Below is a table comparing various cyclization/dehydrating agents used in the synthesis of 1,3,4-oxadiazole derivatives.

| Reagent Class | Example Reagent | Typical Application | Notes |

| Phosphorus-Based | Phosphoryl Chloride (POCl₃) | Cyclization of acylhydrazides to 2-chloro-1,3,4-oxadiazoles. nih.gov | Acts as both cyclizing and chlorinating agent. |

| Phosphorus Pentoxide (P₂O₅) | Dehydration of N,N'-diacylhydrazines. mdpi.com | Strong dehydrating agent. | |

| Polyphosphoric Acid (PPA) | Dehydration of N,N'-diacylhydrazines. nih.gov | Often requires elevated temperatures. | |

| Sulfur-Based | Thionyl Chloride (SOCl₂) | Dehydration of N,N'-diacylhydrazines. nih.govnih.gov | Common and effective dehydrating agent. |

| p-Toluenesulfonyl Chloride (TsCl) | Mediates cyclodehydration of diacylhydrazines. researchgate.net | Generally provides good to very good yields. | |

| Amide-Based/Other | TBTU | Desulfurization-cyclization of thiosemicarbazides. luxembourg-bio.com | Highly efficient, often used in peptide chemistry. |

| Burgess Reagent | One-pot synthesis from carboxylic acids and hydrazides. nih.gov | Mild reagent. |

Impact of Solvent Systems and Temperature on Reaction Efficiency

The choice of solvent and reaction temperature significantly influences the rate, yield, and purity of the synthesized this compound. For instance, in the synthesis of 2-amino-1,3,4-oxadiazoles using TBTU, dimethylformamide (DMF) at 50°C was found to be effective. luxembourg-bio.com In other syntheses of unsymmetrical 1,3,4-oxadiazoles, heating the reaction mixture to 70°C was optimal, as higher temperatures led to product decomposition. mdpi.com The duration of the reaction is also dependent on these parameters, ranging from a few hours to overnight. The selection of an appropriate solvent is also crucial for the solubility of reactants and reagents, which can directly impact the reaction's progress.

Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives.

For example, the synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles was achieved in just 3-4 minutes under microwave irradiation (300 W), a significant improvement over conventional methods. nih.gov Similarly, a series of novel 1,3,4-oxadiazole derivatives were prepared by reacting acid hydrazides with N-protected amino acids in the presence of POCl₃ under microwave irradiation (100 W) for 10 minutes, resulting in high yields. nih.govresearchgate.net

The benefits of microwave-assisted synthesis are summarized in the table below:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yield | Often moderate | Generally higher |

| Purity | May require extensive purification | Often results in cleaner product profiles |

| Energy Efficiency | Lower | Higher due to direct heating of molecules |

Novel Synthetic Routes and Green Chemistry Principles in Oxadiazole Synthesis

In line with the growing emphasis on sustainable chemical practices, several novel and green synthetic routes for 1,3,4-oxadiazoles have been developed. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One notable green approach is the iodine-mediated synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This method involves grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine. The reaction proceeds rapidly (5-7 minutes) at room temperature under solvent-free conditions, offering high yields (88-92%). This technique avoids the need to isolate the intermediate N-acyl hydrazones and eliminates the use of organic solvents. tandfonline.com

Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), is another environmentally benign alternative to traditional solvent-based methods. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved in minutes and in very good yields by condensing N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid under mechanochemical conditions. organic-chemistry.org

Furthermore, a convergent, non-dehydrative approach for synthesizing 1,3,4-oxadiazoles has been reported, which avoids the use of highly oxophilic reagents for cyclization. This method involves coupling α-bromo nitroalkanes with acyl hydrazides under semiaqueous conditions, directly yielding the 2,5-disubstituted oxadiazole. rsc.org These innovative strategies represent significant progress towards more sustainable and efficient synthesis of the 1,3,4-oxadiazole scaffold.

Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques for 2 Chloro 5 Methyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-5-methyl-1,3,4-oxadiazole, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Analysis

In the ¹H NMR spectrum of this compound, the primary signal of interest is from the protons of the methyl group (-CH₃) attached to the oxadiazole ring. Due to the electronegativity of the surrounding nitrogen and oxygen atoms in the ring, these protons are expected to be deshielded and thus appear at a downfield chemical shift. The anticipated singlet for the methyl protons would likely be observed in the range of δ 2.5-3.0 ppm. The integration of this peak would correspond to three protons, confirming the presence of the methyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.5 - 3.0 | Singlet | 3H |

Table 1: Predicted ¹H NMR spectral data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, three distinct carbon signals are expected. The two carbons of the oxadiazole ring (C2 and C5) are highly deshielded due to the adjacent electronegative heteroatoms and their involvement in the aromatic system. The carbon atom bonded to the chlorine atom (C2) is expected to have a chemical shift in the range of δ 160-165 ppm, while the carbon attached to the methyl group (C5) would likely appear at a slightly different, yet still downfield, position, typically around δ 163-168 ppm. The methyl carbon (-CH₃) would resonate at a much higher field, anticipated in the range of δ 10-15 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C H₃ | 10 - 15 |

| C 2-Cl | 160 - 165 |

| C 5-CH₃ | 163 - 168 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unequivocally confirm the structure and assign the resonances, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would not show any cross-peaks as there are no vicinal protons to establish proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would be crucial to correlate the methyl protons with their directly attached carbon atom. A cross-peak would be observed between the proton signal at ~2.5-3.0 ppm and the carbon signal at ~10-15 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would reveal long-range (2-3 bond) correlations. Key correlations would include the one between the methyl protons and the C5 of the oxadiazole ring, and potentially a weaker correlation to C2. This would definitively establish the position of the methyl group on the heterocyclic ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Oxadiazole Ring Vibrations

The 1,3,4-oxadiazole (B1194373) ring exhibits a set of characteristic vibrational bands. These include C=N stretching vibrations, which are typically observed in the region of 1640-1560 cm⁻¹. The C-O-C stretching of the oxadiazole ring usually appears around 1250-1200 cm⁻¹ and 1070-1020 cm⁻¹. The ring breathing vibrations can also be found in the fingerprint region.

Analysis of Specific Functional Group Modes Associated with Chloro and Methyl Substituents

The presence of the chloro and methyl substituents gives rise to specific vibrational modes. The C-Cl stretching vibration is expected to appear in the range of 800-600 cm⁻¹. The methyl group will show characteristic symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations at approximately 1450 cm⁻¹ and 1375 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -CH₃ | C-H Stretch (asymmetric) | ~2960 |

| -CH₃ | C-H Stretch (symmetric) | ~2870 |

| -CH₃ | C-H Bend (asymmetric) | ~1450 |

| -CH₃ | C-H Bend (symmetric) | ~1375 |

| C=N (Oxadiazole) | Stretch | 1640 - 1560 |

| C-O-C (Oxadiazole) | Stretch | 1250 - 1200, 1070 - 1020 |

| C-Cl | Stretch | 800 - 600 |

Table 3: Predicted FTIR absorption bands for this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₃H₃ClN₂O), the nominal molecular weight is 118 g/mol , and the monoisotopic mass is 117.99339 Da.

Advanced mass spectrometry techniques, such as electrospray ionization (ESI), can be used to generate protonated molecules ([M+H]⁺) or other adducts. Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound uni.lu.

Table 1: Predicted Collision Cross-Section (CCS) Data for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 119.00067 | 115.9 |

| [M+Na]⁺ | 140.98261 | 127.4 |

| [M-H]⁻ | 116.98611 | 117.9 |

| [M+NH₄]⁺ | 136.02721 | 137.3 |

| [M+K]⁺ | 156.95655 | 126.7 |

| [M+H-H₂O]⁺ | 100.99065 | 110.3 |

| [M+HCOO]⁻ | 162.99159 | 135.0 |

| [M+CH₃COO]⁻ | 177.00724 | 165.7 |

| [M+Na-2H]⁻ | 138.96806 | 124.4 |

| [M]⁺ | 117.99284 | 119.3 |

| [M]⁻ | 117.99394 | 119.3 |

Note: These values are computationally predicted and await experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. While specific experimental UV-Vis data for this compound is not extensively documented, theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) for chloro-substituted oxadiazoles (B1248032) suggest an absorption maximum (λmax) around 280 nm. This absorption is attributed to π → π* transitions within the heterocyclic ring system.

Studies on related 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivatives have shown maximum absorption wavelengths in the range of 304 nm, indicating that the nature of the substituent at the 5-position significantly influences the electronic properties of the oxadiazole ring researchgate.net. The conjugation between the oxadiazole ring and any attached chromophores will affect the energy of the electronic transitions and thus the observed λmax. For this compound, the methyl group is not a significant chromophore, and the electronic transitions are primarily associated with the chlorinated oxadiazole ring itself.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for the separation of compounds from reaction mixtures and for the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

While specific HPLC or GC methods for the routine analysis of this compound are not detailed in the available literature, general principles for method development can be applied. For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier, would likely provide good separation and peak shape. Detection could be achieved using a UV detector set at the λmax of the compound. The purity of the compound can be determined by calculating the peak area percentage. A purity level of ≥95% is often required for research-grade chemicals chemscene.com.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is also a suitable technique for the analysis of this volatile compound. GC would separate the compound from any volatile impurities, and the mass spectrometer would provide identification based on the mass-to-charge ratio and fragmentation pattern.

Theoretical and Computational Chemistry Investigations of 2 Chloro 5 Methyl 1,3,4 Oxadiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical analysis of molecular systems. For 2-chloro-5-methyl-1,3,4-oxadiazole, DFT calculations, particularly using the B3LYP exchange-correlation functional with basis sets like 6-311G(d,p), are instrumental in elucidating its fundamental chemical characteristics. nih.gov

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Below is a table showcasing typical optimized geometrical parameters for a substituted oxadiazole derivative, calculated using DFT.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.735 | O-C-N |

| C-N | 1.316 | N-N-C |

| N-N | 1.381 | C-O-C |

| C-O | 1.379 | |

| C-CH3 | 1.510 |

Note: The data presented are illustrative for a substituted oxadiazole and may not represent the exact values for this compound, as specific computational results were not available in the search.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO Energy Levels)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. researchgate.netacs.org For oxadiazole derivatives, the HOMO is often localized on the oxadiazole ring and any electron-donating substituents, while the LUMO may be distributed over the ring and any electron-withdrawing groups. nih.govimperial.ac.uk This distribution is key to understanding the molecule's behavior in chemical reactions. wikipedia.org

The following table provides representative HOMO and LUMO energy values for a generic oxadiazole derivative as determined by DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Note: These values are illustrative and the actual energies for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govajchem-a.com The MEP surface displays regions of varying electrostatic potential, typically color-coded for intuitive interpretation. nih.gov

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In oxadiazole derivatives, these areas are often located around the nitrogen and oxygen atoms of the heterocyclic ring. nih.govajchem-a.com

Blue regions represent positive electrostatic potential, which are electron-deficient and are the likely sites for nucleophilic attack. nih.gov

Green regions denote areas of neutral potential. nih.gov

By analyzing the MEP map of this compound, one can identify the most probable sites for molecular interactions, which is crucial for understanding its chemical behavior. researchgate.net

Charge Distribution and Bonding Analysis (e.g., Mulliken Population Analysis, Natural Bond Orbitals)

To gain a more quantitative understanding of the electronic distribution, methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed. niscpr.res.in Mulliken analysis assigns a partial charge to each atom in the molecule, providing a simple picture of the charge distribution. ajchem-a.comniscpr.res.in

NBO analysis offers a more detailed description of bonding by localizing the molecular orbitals into one-center (lone pair) and two-center (bond) orbitals. This method provides insights into hybridization, bond strengths, and intramolecular interactions such as hyperconjugation. For oxadiazole systems, NBO analysis can reveal the nature of the bonds within the heterocyclic ring and the interactions between the ring and its substituents.

Computational Spectroscopy Predictions and Validation

Computational methods are also powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation of both the computational model and the experimental structure.

Simulated NMR Spectra and Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. bohrium.com DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for these predictions. nih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. bohrium.com Comparing these predicted chemical shifts with experimentally obtained spectra is a powerful method for confirming the molecular structure and assigning specific resonances to the correct atoms. nih.govmdpi.com Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects or by re-evaluating the proposed structure. nih.gov

Below is an illustrative table of predicted ¹³C NMR chemical shifts for the carbon atoms in a substituted oxadiazole ring.

| Atom | Predicted Chemical Shift (ppm) |

| C (attached to Cl) | 155.0 |

| C (attached to CH3) | 160.0 |

| CH3 | 15.0 |

Note: These are example values and the actual chemical shifts for this compound would need to be specifically calculated and referenced against a standard.

Predicted Vibrational Frequencies and Infrared Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies of this compound. These predictions are then correlated with experimental infrared (IR) spectra to assign specific vibrational modes to the observed absorption bands. For analogous 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement between calculated and experimental vibrational frequencies. ajchem-a.com

Key vibrational modes for related oxadiazole structures include:

C-H Stretching: Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region. ajchem-a.com

C=N Stretching: The stretching vibrations of the C=N bonds within the oxadiazole ring are often mixed with C=C stretching modes and appear in the 1600-1480 cm⁻¹ range. ajchem-a.com

C-O Stretching: The C-O stretching vibrations within the ring are characteristic and can be observed in the fingerprint region of the IR spectrum. ajchem-a.com

The analysis of the predicted infrared spectrum provides a theoretical fingerprint of the molecule, which is invaluable for its identification and structural elucidation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. For 1,3,4-oxadiazole derivatives, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net

Studies on similar compounds have shown that the maximum absorption wavelength often appears in the UV region. researchgate.net These electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the electronic properties and reactivity of the molecule. ajchem-a.com For some 1,3,4-oxadiazole derivatives, the HOMO-LUMO energy gap has been calculated to be around 2.08 eV. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of this compound, revealing its flexibility and conformational preferences in different environments.

Theoretical Ligand-Protein Interaction Profiling: Binding Modes and Energetics

Molecular docking and MD simulations are pivotal in exploring the theoretical interaction profile of this compound with various protein targets. These methods predict the preferred binding poses and estimate the binding affinity.

The 1,3,4-oxadiazole ring is recognized as a significant pharmacophore that can participate in various non-covalent interactions with protein residues, including hydrogen bonding and hydrophobic interactions. nih.govnih.gov For example, in studies of other 1,3,4-oxadiazole derivatives, docking has revealed key interactions with amino acid residues in the active sites of enzymes like cyclooxygenase (COX) and tubulin. nih.govnih.gov The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors, contributing to the stability of the ligand-protein complex. nih.gov

| Interaction Type | Potential Interacting Atoms/Groups in this compound | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bonding | Nitrogen and Oxygen atoms of the oxadiazole ring | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Methyl group, Aromatic ring system | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively.

Development of Predictive Models Based on Molecular Descriptors

The development of QSAR models for this compound and its analogs involves the calculation of various molecular descriptors. researchgate.net These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Commonly used molecular descriptors in QSAR studies of heterocyclic compounds include:

Electronic Descriptors: HOMO and LUMO energies, electrophilicity index (ω). researchgate.net

Steric/Topological Descriptors: Molar refractivity (MR), topological polar surface area (TPSA). researchgate.net

Hydrophobic Descriptors: LogP (partition coefficient), aqueous solubility (LogS). researchgate.net

Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build QSAR models from these descriptors. nih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby accelerating the drug discovery process. researchgate.netnih.gov

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

| Topological | Topological Polar Surface Area (TPSA) | Molecular size and polarity, related to transport properties |

| Physicochemical | LogP | Hydrophobicity, related to membrane permeability |

Identification of Key Structural Features Influencing Theoretical Reactivity or Interaction Affinity

The reactivity and interaction affinity of this compound are primarily governed by the interplay of its constituent atoms and functional groups: the 1,3,4-oxadiazole ring, the chloro substituent at the 2-position, and the methyl group at the 5-position. Computational analyses, such as Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (FMO) theory, provide quantitative insights into these influences.

The 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring is an electron-deficient five-membered heterocycle. This inherent electron deficiency is due to the presence of two electronegative nitrogen atoms and one oxygen atom. This characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack, a feature that is critical for its chemical reactivity. nahrainuniv.edu.iq The ring's aromaticity and planarity also contribute to its stability and influence its interaction with other molecules.

Influence of Substituents: The substituents at the C2 and C5 positions play a pivotal role in modulating the electronic properties and, consequently, the reactivity of the oxadiazole ring.

2-Chloro Group: The chlorine atom is a classic example of a group with dual electronic effects. It is an electron-withdrawing group through the inductive effect (-I) due to its high electronegativity, and a weak electron-donating group through the resonance effect (+R) due to its lone pairs of electrons. In the context of the 1,3,4-oxadiazole ring, the inductive effect typically dominates, further increasing the electron deficiency of the ring. This enhancement of electrophilicity at the C2 carbon makes it a prime target for nucleophilic substitution reactions.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For 2,5-disubstituted 1,3,4-oxadiazole derivatives, MEP studies consistently show that the most negative potential (red and yellow regions) is located around the nitrogen atoms of the oxadiazole ring, making them the most likely sites for electrophilic attack. ijopaar.combohrium.com Conversely, the regions of positive potential (blue regions) are typically found around the hydrogen atoms and the C2 and C5 carbon atoms, indicating their susceptibility to nucleophilic attack. In this compound, the C2 carbon, bonded to the electronegative chlorine atom, is expected to be a significant site of positive potential, thus being highly susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. ijopaar.com

For 1,3,4-oxadiazole derivatives, the nature of the substituents at the C2 and C5 positions significantly impacts the HOMO and LUMO energy levels. Electron-withdrawing groups, such as the chloro group, tend to lower both the HOMO and LUMO energy levels. Conversely, electron-donating groups, like the methyl group, tend to raise these energy levels. A smaller HOMO-LUMO gap generally implies higher reactivity. frontiersin.org In the case of this compound, the opposing electronic effects of the chloro and methyl groups create a nuanced electronic structure that dictates its specific reactivity profile.

Global Reactivity Descriptors: DFT calculations can also provide various global reactivity descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from the HOMO and LUMO energies and provide a more quantitative picture of reactivity.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table provides a general overview of global reactivity descriptors and their interpretation. Specific calculated values for this compound would require dedicated computational studies.

The presence of the electron-withdrawing chloro group is expected to result in a higher electrophilicity index for this compound compared to its non-halogenated or alkyl-only substituted counterparts.

Chemical Reactivity and Derivatization Pathways of 2 Chloro 5 Methyl 1,3,4 Oxadiazole

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom on the 1,3,4-oxadiazole (B1194373) ring serves as a good leaving group, facilitating numerous nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Replacement of Chlorine with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

The reaction of 2-Chloro-5-methyl-1,3,4-oxadiazole with various oxygen-containing nucleophiles, such as alcohols and phenols, provides a direct route to 2-alkoxy and 2-aryloxy-5-methyl-1,3,4-oxadiazole derivatives. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. The choice of solvent and reaction temperature can influence the reaction rate and yield.

For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-methoxy-5-methyl-1,3,4-oxadiazole. Similarly, reaction with sodium phenoxide would lead to the formation of 2-phenoxy-5-methyl-1,3,4-oxadiazole.

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Methanol/Na | 2-Methoxy-5-methyl-1,3,4-oxadiazole | Reflux in methanol |

| Phenol/NaH | 2-Phenoxy-5-methyl-1,3,4-oxadiazole | DMF, room temperature |

| Ethanol (B145695)/K₂CO₃ | 2-Ethoxy-5-methyl-1,3,4-oxadiazole | Reflux in ethanol |

Substitution with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

The displacement of the chlorine atom by nitrogen-based nucleophiles is a widely employed strategy for the synthesis of various biologically active 1,3,4-oxadiazole derivatives. nih.govnih.gov Primary and secondary amines, as well as hydrazines, readily react with this compound to afford the corresponding 2-amino, 2-alkylamino, 2-arylamino, and 2-hydrazinyl derivatives.

These reactions are often performed in a suitable solvent, such as ethanol or dimethylformamide (DMF), and may require heating to proceed at a reasonable rate. The addition of a non-nucleophilic base can be beneficial to neutralize the hydrochloric acid formed during the reaction.

Table 2: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Ammonia | 2-Amino-5-methyl-1,3,4-oxadiazole | Ethanol, sealed tube, heat |

| Aniline | 2-Anilino-5-methyl-1,3,4-oxadiazole | Reflux in ethanol |

| Hydrazine (B178648) hydrate | 2-Hydrazinyl-5-methyl-1,3,4-oxadiazole | Ethanol, reflux |

| Piperidine | 2-(Piperidin-1-yl)-5-methyl-1,3,4-oxadiazole | DMF, 80 °C |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Mercaptans)

Sulfur nucleophiles, such as thiols (mercaptans) and thiophenols, react with this compound to produce 2-thioether derivatives. nih.gov These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. The resulting 2-alkylthio and 2-arylthio-5-methyl-1,3,4-oxadiazoles are valuable intermediates for further synthetic transformations. researchgate.net

Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Ethanethiol/NaH | 2-(Ethylthio)-5-methyl-1,3,4-oxadiazole | THF, room temperature |

| Thiophenol/K₂CO₃ | 2-(Phenylthio)-5-methyl-1,3,4-oxadiazole | Acetone, reflux |

| Sodium hydrosulfide | 5-Methyl-1,3,4-oxadiazole-2-thiol (B1301287) | Ethanol, reflux |

Reactions Involving the Methyl Group

The methyl group at the 5-position of the oxadiazole ring, while generally less reactive than the chloro group at the 2-position, can undergo a variety of chemical transformations, allowing for further diversification of the molecular scaffold.

Oxidation and Halogenation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. For instance, treatment with potassium permanganate (B83412) can convert the methyl group to a carboxyl group, yielding 5-carboxy-2-chloro-1,3,4-oxadiazole. This carboxylic acid can then serve as a handle for further derivatization, such as esterification or amidation.

Halogenation of the methyl group, particularly bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., with AIBN or UV light). The resulting halomethyl derivative, 2-chloro-5-(halomethyl)-1,3,4-oxadiazole, is a reactive intermediate for subsequent nucleophilic substitution reactions at the side chain. researchgate.netscbt.com

Table 4: Examples of Methyl Group Oxidation and Halogenation

| Reagent | Product | Reaction Type |

|---|---|---|

| KMnO₄ | 5-Carboxy-2-chloro-1,3,4-oxadiazole | Oxidation |

| N-Bromosuccinimide (NBS), AIBN | 2-Chloro-5-(bromomethyl)-1,3,4-oxadiazole | Halogenation |

| N-Chlorosuccinimide (NCS), UV light | 2-Chloro-5-(chloromethyl)-1,3,4-oxadiazole | Halogenation |

Condensation Reactions and Side-Chain Modifications

The methyl group can be activated for condensation reactions. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) can generate a carbanion, which can then react with various electrophiles. A common transformation is the condensation with aromatic aldehydes (e.g., benzaldehyde) to form styryl derivatives. These reactions significantly extend the conjugation of the system and are useful for creating compounds with interesting photophysical properties.

The halomethyl derivatives obtained from halogenation are versatile precursors for a range of side-chain modifications. They can undergo nucleophilic substitution with amines, thiols, and other nucleophiles to introduce diverse functionalities onto the methyl group, leading to a wide variety of 2-chloro-5-(substituted methyl)-1,3,4-oxadiazoles. researchgate.net

Table 5: Examples of Condensation and Side-Chain Modification Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. LDA; 2. Benzaldehyde | 2-Chloro-5-(2-phenylvinyl)-1,3,4-oxadiazole | Condensation |

| 2-Chloro-5-(bromomethyl)-1,3,4-oxadiazole | Sodium azide (B81097) | 2-(Azidomethyl)-5-chloro-1,3,4-oxadiazole | Side-chain substitution |

| 2-Chloro-5-(bromomethyl)-1,3,4-oxadiazole | Potassium cyanide | 2-(2-Chloro-1,3,4-oxadiazol-5-yl)acetonitrile | Side-chain substitution |

Electrophilic Substitution on Peripheral Aromatic Rings (if present in derivatives)

The core of this compound itself does not possess peripheral aromatic rings for electrophilic substitution. However, its derivatives, particularly those synthesized with an aryl substituent at the 5-position, introduce a new dimension of reactivity. In compounds such as 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, the attached aromatic ring can undergo electrophilic substitution reactions. researchgate.net The 1,3,4-oxadiazole ring generally acts as an electron-withdrawing group, which deactivates the attached aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position.

The specific conditions and outcomes of such reactions depend on the nature of the substituent on the aryl ring and the reaction conditions employed. For instance, in derivatives like 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole, the reactivity of the phenyl and quinolyl rings would be influenced by the deactivating effect of the oxadiazole moiety. jlu.edu.cn

Cycloaddition and Ring Transformation Reactions of the Oxadiazole Core

The 1,3,4-oxadiazole ring, while relatively stable, can participate in ring transformation reactions, serving as a synthon for other heterocyclic systems. These transformations often involve cleavage of the C-O bond followed by recyclization with a suitable reagent.

A notable pathway is the conversion of 1,3,4-oxadiazoles into s-triazole-fused heterocycles. For example, 5-substituted-1,3,4-oxadiazole-2-thiols can be converted into S-substituted derivatives, which then undergo intramolecular ring closure to form triazolo-fused systems like thiazolo[2,3-c]-s-triazoles and 7H-s-triazolo[3,4-b] acs.orgjchemrev.comjocpr.comthiadiazines. acs.orgjocpr.com This process typically involves the reaction of the intermediate with reagents like phenacyl bromides, leading to a new fused heterocyclic structure. jocpr.com

Ring-opening reactions of 1,3,4-oxadiazol-2-ones and their thione analogs can also lead to the formation of different heterocyclic structures. acs.org For instance, the treatment of 4-amino-δ2-1,2,4-oxadiazolines with chloroacetic anhydride (B1165640) can yield 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, demonstrating a ring transformation from an oxadiazoline to an oxadiazole. researchgate.net Although starting from a different isomer, this illustrates the susceptibility of oxadiazole-related rings to rearrangement and transformation.

Table 1: Examples of Ring Transformation Reactions of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 5-[(Naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol | Alkylating agent, then intramolecular cyclization | acs.orgjocpr.comresearchgate.netTriazolo[3,4-b] acs.orgjchemrev.comjocpr.comthiadiazines | jocpr.com |

| 4-Amino-δ2-1,2,4-oxadiazolines | Chloroacetic anhydride | 2-Chloromethyl-5-aryl-1,3,4-oxadiazoles | researchgate.net |

Formation of Hybrid Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold is a valuable building block for creating more complex hybrid molecules by leveraging the reactivity of the chlorine atom at the C2 position. This chlorine is a good leaving group, readily displaced by various nucleophiles to link the oxadiazole ring to other heterocyclic or functional moieties.

One common strategy involves the nucleophilic substitution of the 2-chloro group with amines, thiols, or other nucleophiles that are part of another heterocyclic system. Research has demonstrated the synthesis of 2-N-aryl/heterocyclic carboxamidomethylthio-5-p-chlorophenyl-1,3,4-oxadiazoles through the reaction of the corresponding thiol with N-aryl/heterocyclic-2-chloroacetamides. nih.gov Similarly, the reaction of 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole with nucleophiles like amines and hydrazine has been explored to create hybrid quinoline-oxadiazole compounds. jlu.edu.cn

Another approach involves multi-step syntheses where a 1,3,4-oxadiazole core is first functionalized and then used to build a new heterocyclic ring. For example, 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide can be reacted with aromatic aldehydes to form Schiff bases, which are then cyclized with anthranilic or salicylic (B10762653) acid to yield complex hybrid molecules containing quinazolinone or oxazinone rings fused with the oxadiazole structure. uobaghdad.edu.iq The coupling of a 1,3,4-oxadiazole-2-thiol (B52307) with a cholic acid backbone, followed by further derivatization, has also been used to create novel steroid-heterocycle hybrids. nih.gov

Table 2: Examples of Hybrid Heterocyclic Systems from 1,3,4-Oxadiazole Derivatives

| Oxadiazole Precursor | Coupling Partner/Strategy | Resulting Hybrid System | Reference |

|---|---|---|---|

| 2-Mercapto-5-aryl-1,3,4-oxadiazole | N-Aryl/heterocyclic-2-chloroacetamides | 2-(Carboxamidomethylthio)-5-aryl-1,3,4-oxadiazoles | nih.gov |

| 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Aromatic aldehydes, then anthranilic acid | Quinazolinone-oxadiazole hybrids | uobaghdad.edu.iq |

| Cholyl 1,3,4-oxadiazole-2-thiol | Propargyl bromide, then Mannich reaction | Cholic acid-oxadiazole-amine hybrids | nih.gov |

Mechanistic Investigations of Derivatization Reactions

The primary pathway for the derivatization of this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is activated by the electron-withdrawing nature of the two nitrogen atoms and the oxygen atom within the heterocyclic ring, making the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction of 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole with amines, azide, and hydrazine proceeds via this mechanism. jlu.edu.cn

The formation of the 1,3,4-oxadiazole ring itself, a key step in synthesizing derivatives, is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazines. mdpi.com Various reagents can facilitate this transformation, including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and thionyl chloride (SOCl₂). mdpi.com The mechanism involving POCl₃ is believed to proceed through the formation of a chloro-phosphate intermediate on one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the other amide nitrogen, and subsequent elimination of water and the phosphate (B84403) group to yield the stable, aromatic 1,3,4-oxadiazole ring.

Mechanistic studies on ring transformations, such as the conversion to triazolothiadiazines, indicate a process involving initial S-alkylation of the oxadiazole-2-thione, followed by an intramolecular cyclization. This cyclization is a nucleophilic attack by the nitrogen atom of the oxadiazole ring onto the electrophilic carbon of the newly introduced side chain, leading to the cleavage of the oxadiazole C-O bond and formation of the new fused ring system. jocpr.com

Role of 2 Chloro 5 Methyl 1,3,4 Oxadiazole in Advanced Organic Synthesis and Materials Chemistry

A Versatile Building Block for Complex Molecules

The inherent reactivity of the chloro substituent and the stability of the oxadiazole ring make 2-Chloro-5-methyl-1,3,4-oxadiazole a highly adaptable building block in organic synthesis. Its ability to participate in various chemical transformations allows for the construction of intricate molecular architectures.

Incorporation into Polymeric Frameworks and Macromolecular Structures

The functional groups on the this compound core allow for its integration into larger polymeric and macromolecular structures. This is particularly evident in the synthesis of polymers containing pendant 1,3,4-oxadiazole (B1194373) moieties. For instance, maleimides containing this oxadiazole unit have been synthesized and subsequently polymerized. jocpr.com The process typically involves a multi-step synthesis beginning with the formation of 2-amino-5-substituted-1,3,4-oxadiazoles, which are then reacted with maleic anhydride (B1165640) to form maleamic acids. jocpr.com Subsequent dehydration yields the corresponding N-[5-substituted-1,3,4-oxadiazole-2-yl] maleimides, which can undergo polymerization. jocpr.com The resulting polymers possess the desirable thermal and chemical stability characteristic of the oxadiazole ring. nih.gov

Scaffold for the Construction of Supramolecular Assemblies

The 1,3,4-oxadiazole ring, with its specific arrangement of nitrogen and oxygen atoms, can participate in non-covalent interactions, making it a suitable scaffold for designing supramolecular assemblies. These interactions can include hydrogen bonding and π-π stacking. For example, in the crystal structure of 2,5-bis(5-methyl-pyrazin-2-yl)-1,3,4-oxadiazole, C-H⋯N interactions involving the pyrazine (B50134) rings lead to the formation of zigzag supramolecular chains. nih.gov This demonstrates the potential of the oxadiazole core to direct the self-assembly of molecules into well-defined, higher-order structures.

Precursor in the Synthesis of Advanced Organic Materials

The electronic properties of the 1,3,4-oxadiazole ring, particularly its electron-accepting nature, make this compound a valuable precursor for advanced organic materials with applications in optoelectronics and catalysis. nih.gov

Derivatives of 1,3,4-oxadiazole are known for their excellent thermal stability, oxidation resistance, and strong fluorescence emission, making them important photosensitive materials. researchgate.net They have been investigated for use as fluorescers, laser materials, and in electroluminescent components. researchgate.net For instance, 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrid molecules have been synthesized and utilized as electron transporting materials in organic light-emitting diodes (OLEDs). rsc.org The incorporation of these oxadiazole derivatives can significantly enhance the performance of such devices. rsc.org

Furthermore, the ability of the oxadiazole moiety to act as a ligand for metal ions makes it a precursor for catalysts. The nitrogen atoms in the ring can coordinate with metal centers, forming stable complexes that can facilitate various chemical reactions.

Rational Design Principles for Tailored Functionalities through Derivatization

The chlorine atom at the 2-position of this compound serves as a key functional handle for derivatization. This allows for the rational design of molecules with specific, tailored functionalities. Nucleophilic substitution reactions at this position are a common strategy to introduce a wide variety of substituents.

For example, 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole can be synthesized and subsequently reacted with various nucleophiles like amines, azide (B81097), and hydrazine (B178648) to create a library of new compounds. jlu.edu.cnjlu.edu.cn This approach allows for the systematic modification of the molecule's properties. Similarly, the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles with terminal bromine substituents provides a platform for further functionalization through substitution reactions. nih.govresearchgate.net

Exploration of Structure-Property Relationships for Material Applications

Understanding the relationship between the molecular structure of this compound derivatives and their resulting material properties is crucial for designing new and improved materials. The electronic nature of the substituents on the oxadiazole ring significantly influences the material's optical and electronic characteristics.

For instance, the introduction of electron-withdrawing or electron-donating groups can tune the energy levels of the molecule, affecting its absorption and emission spectra. Studies on asymmetric 1,3,4-oxadiazole derivatives have shown that the presence of electron-withdrawing units can cause a significant bathochromic shift (a shift to longer wavelengths) in the UV-vis absorption spectrum. researchgate.net This ability to modify the optical properties is essential for the development of materials for optoelectronic applications, such as OLEDs. nih.govresearchgate.net By systematically altering the substituents, researchers can fine-tune the material's properties to meet the specific requirements of a given application.

Future Research Directions and Challenges in 2 Chloro 5 Methyl 1,3,4 Oxadiazole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2-chloro-substituted 1,3,4-oxadiazoles often involves reagents like phosphorus oxychloride or thionyl chloride, which present environmental and handling challenges. jlu.edu.cn Future research must prioritize the development of more efficient and sustainable synthetic methodologies.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign reagents and solvents is crucial. This includes exploring solid-supported reagents and solvent-free reaction conditions, which have shown promise for other heterocyclic syntheses. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) is another promising avenue that can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of various 5-substituted-1,3,4-oxadiazoles. jchemrev.com

Catalytic Methods: The development of novel catalytic systems could provide milder and more selective pathways. For instance, using catalytic amounts of copper or other transition metals has been effective in the formation of other oxadiazole derivatives and could be adapted for the cyclization step leading to the 2-Chloro-5-methyl-1,3,4-oxadiazole precursor. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. jchemrev.com | Optimization of reaction parameters; scalability. |

| Solvent-Free Reactions | Reduced solvent waste, lower environmental impact, easier purification. researchgate.netnih.gov | Ensuring adequate mixing and heat transfer. |

| Novel Catalytic Systems | Milder reaction conditions, higher selectivity, potential for asymmetric synthesis of derivatives. | Catalyst discovery and cost; catalyst poisoning. |

| One-Pot Procedures | Increased efficiency, reduced waste, cost-effective. | Compatibility of reagents and conditions for multiple steps. |

In-depth Spectroscopic Characterization of Transient Species and Reaction Intermediates

While standard spectroscopic techniques like NMR and IR are used for final product confirmation, a deeper understanding of the reaction mechanisms requires the characterization of short-lived intermediates. orientjchem.orgmdpi.com Future work should focus on advanced spectroscopic methods to identify and study these transient species.

Flow Chemistry with In-line Analysis: Coupling continuous flow reactors with spectroscopic tools (e.g., FT-IR, Raman, or NMR spectroscopy) can enable the detection and characterization of unstable intermediates that are difficult to isolate in batch processes.

Time-Resolved Spectroscopy: Techniques such as laser flash photolysis could be employed to study the excited states and reactive intermediates of this compound, particularly if exploring its photochemical reactivity.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of intermediates and products. mdpi.com Techniques like electrospray ionization (ESI) can be used to gently ionize and detect reactive intermediates from a reaction mixture.

Advancements in Computational Modeling for Accurate Property Prediction and Reaction Pathway Analysis

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding experimental work.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of synthetic routes, helping to identify the most likely reaction pathways and transition states. This can aid in optimizing reaction conditions for higher yields and fewer byproducts.

Prediction of Spectroscopic Data: Computational models can predict NMR, IR, and UV-Vis spectra. mdpi.com Comparing these predicted spectra with experimental data can provide greater confidence in structural assignments, especially for complex derivatives or transient species.

Molecular Property Prediction: Software can predict key physicochemical properties, which is essential for understanding the compound's behavior in various applications. uni.lu For instance, predicting the collision cross-section (CCS) can aid in identification via ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance for Future Research |

| Molecular Formula | C₃H₃ClN₂O | Foundational for all characterization. uni.lu |

| Monoisotopic Mass | 117.99339 Da | Essential for high-resolution mass spectrometry analysis. uni.lu |

| XlogP | 0.4 | Indicates potential solubility characteristics. uni.lu |

| Predicted CCS ([M+H]⁺) | 115.9 Ų | Useful for identification in complex mixtures using ion mobility-MS. uni.lu |

Discovery of Novel Reactivity Patterns and Derivatization Strategies

The chlorine atom at the 2-position is a key functional handle for derivatization, acting as a leaving group in nucleophilic substitution reactions. jlu.edu.cn A significant area for future research is the systematic exploration of this reactivity to generate novel libraries of 5-methyl-1,3,4-oxadiazole derivatives.

Nucleophilic Aromatic Substitution (SₙAr): A comprehensive investigation into the reaction of this compound with a wide array of nucleophiles (O, N, S-based) is warranted. This would create a diverse set of new compounds with potentially interesting electronic and steric properties. jlu.edu.cn

Palladium-Catalyzed Cross-Coupling: The application of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) could enable the formation of C-C and C-N bonds at the 2-position, a strategy not yet fully explored for this specific compound. This would vastly expand the accessible chemical space.

Modification of the Methyl Group: While the chloro group is the most obvious reactive site, future research could also explore the functionalization of the 5-methyl group, for example, through radical bromination followed by substitution, to create another point for derivatization.

Scalable Synthesis and Potential Industrial Applications of the Compound

For this compound to be utilized as a building block in larger-scale applications, research into its scalable synthesis is imperative. This presents a different set of challenges compared to laboratory-scale synthesis.

Process Optimization and Safety: Transitioning from lab to pilot plant or industrial scale requires careful optimization of reaction parameters, heat management, and consideration of process safety, especially when using hazardous reagents.

Cost-Effectiveness: The cost of starting materials, reagents, and purification methods becomes a major factor at scale. Future research should focus on developing routes that use inexpensive and readily available raw materials.

Industrial Utility: The 1,3,4-oxadiazole (B1194373) core is known for its high thermal and chemical stability, making derivatives attractive for materials science, such as in the development of heat-resistant polymers or organic light-emitting diodes (OLEDs). researchgate.netnih.gov Investigating the incorporation of the this compound moiety into polymer backbones or as a side chain could lead to novel materials with tailored properties, without focusing on the end-use consumer products themselves.

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-5-methyl-1,3,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer:

A common synthesis involves cyclization of acid hydrazides with chloroacetic acid in phosphorus oxychloride (POCl₃) under reflux (5–6 hours). After quenching with ice and adjusting pH to 6–7, the product is purified via column chromatography (n-hexane:EtOAc, 7:1) . Microwave-assisted synthesis (300 W, 5–6 minutes) using catalytic ammonium acetate in ethanol can reduce reaction times and improve yields, as demonstrated in analogous oxadiazole syntheses . Optimization includes monitoring reaction progress via TLC and adjusting POCl₃ stoichiometry to minimize side products.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C-NMR : The methyl group at position 5 appears as a singlet (~δ 2.29 ppm), while aromatic protons (e.g., chloro-substituted phenyl) resonate between δ 7.4–8.1 ppm .

- IR : Look for C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretching vibrations .

- X-ray crystallography : Used to confirm planar oxadiazole rings and bond lengths (e.g., C-Cl distance ~1.74 Å). Non-covalent interactions like CH⋯N can be identified via Hirshfeld surface analysis .

Advanced: How do non-covalent interactions (e.g., CH⋯N, CH⋯π) influence the crystal packing of 1,3,4-oxadiazole derivatives, and what methods are used to analyze these interactions?

Methodological Answer:

CH⋯N and CH⋯π interactions stabilize crystal lattices by directing molecular alignment. For example, CH groups from methyl or aryl substituents form weak hydrogen bonds with oxadiazole nitrogen atoms (3.2–3.5 Å distances) . Crystal engineering strategies involve:

- Single-crystal X-ray diffraction to map intermolecular contacts.

- Hirshfeld surface analysis to quantify interaction contributions (e.g., 12–15% from CH⋯N in analogous structures) .

- DFT calculations to evaluate interaction energies (e.g., CH⋯π energies ~2–4 kcal/mol) .

Advanced: What computational approaches are employed to predict the electronic properties of this compound derivatives, and how do these correlate with experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, chloro-substituted oxadiazoles show reduced band gaps (~4.5 eV) compared to methyl derivatives, enhancing electrophilicity .

- TD-DFT : Simulates UV-Vis spectra; absorption maxima (e.g., ~280 nm) correlate with π→π* transitions in the oxadiazole ring .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (e.g., chlorine atom) for nucleophilic substitution reactions .

Advanced: How can structural modifications at the 2-chloro and 5-methyl positions of 1,3,4-oxadiazole derivatives enhance their biological activity (e.g., antimicrobial, anticancer)?

Methodological Answer:

- 2-Chloro substitution : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity. Derivatives with chloroaryl groups show MIC values of 8–16 µg/mL against Staphylococcus aureus .

- 5-Methyl substitution : Reduces steric hindrance, improving binding to enzyme active sites (e.g., Src kinase inhibition via hydrophobic interactions) .

- Structure-Activity Relationship (SAR) : Replace chlorine with trifluoromethyl or thioether groups to modulate electron-withdrawing effects and bioactivity . Biological evaluation involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.